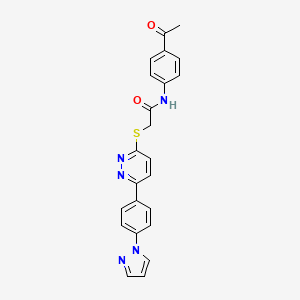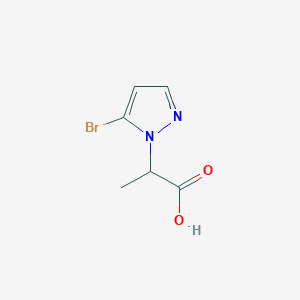
1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (also known as DADP) is a synthetic organic compound commonly used in scientific research. It is a member of the pyridine family and is a crystalline solid with a melting point of 122°C. DADP has a wide range of applications in the fields of pharmacology, biochemistry, and toxicology. It is also used as a starting material for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile has been explored in various chemical syntheses. It reacts with cyanoacetyl derivatives to produce cyanoacetamides and chloroacetamides. This compound is also involved in reactions with phthalic anhydride under harsh conditions to yield 4,7-dioxo-4,7-dihydropyrido[1′,2′:2,3][1,2,4]triazolo[5,1-a]isoindole-1,3-dicarbonitriles (Chikava, Dolganov, & Dotsenko, 2020).
Biological Activity and Heterocyclic Derivatives
The compound has been used to synthesize fused heterobicyclic systems containing 1,2,4-triazolo and 1,2,4-triazinopyridinone moieties. These syntheses aimed to explore relationships between structure and biological activity, with some derivatives showing promising antimicrobial activity (Abdel-Monem, 2004).
Mannich Reaction and Predictive Analysis
In another study, 1,6-diamino-2-oxopyridine-3,5-dicarbonitrile derivatives underwent a Mannich reaction with primary aliphatic amines, yielding various heterocyclic compounds. This study also included predictive analysis of the biological activity of these new compounds (Dotsenko et al., 2021).
Crystal Structure Analysis
Research on crystal structures and Hirshfeld surface analyses of derivatives of this compound has been conducted. These studies provide insights into molecular interactions and properties, crucial for understanding the compound’s potential in various applications (Naghiyev et al., 2022).
Antifungal Activity
The antifungal activity of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety synthesized from this compound has been evaluated, demonstrating its potential in developing new antifungal agents (Ibrahim et al., 2008).
Fluorescence Properties
This compound has been utilized in the synthesis of fluorescent organic compounds. For instance, one study demonstrated the non-catalytic conversion of related derivatives, yielding fluorescent compounds with significant potential in material science and bioimaging applications (Ershov et al., 2015).
Ultrasound-Promoted Synthesis
An efficient one-pot synthesis of derivatives of this compound under ultrasound irradiation has been described. This method offers advantages like shorter reaction times and excellent yields, indicating its utility in streamlined chemical synthesis (Yang et al., 2013).
Eigenschaften
IUPAC Name |
1,2-diamino-4-(3,4-dichlorophenyl)-6-oxopyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N5O/c14-9-2-1-6(3-10(9)15)11-7(4-16)12(18)20(19)13(21)8(11)5-17/h1-3H,18-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCQAMQFLRKSDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)N(C(=C2C#N)N)N)C#N)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chlorothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2365306.png)
![N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2365307.png)
![4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2365308.png)





![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2365320.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2365322.png)

![Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B2365324.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2365326.png)